3-(1-((2-Bromophenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole 3-(1-((2-Bromophenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole
Brand Name: Vulcanchem
CAS No.: 2034553-77-8
VCID: VC6265976
InChI: InChI=1S/C12H12BrN3O3S/c13-10-3-1-2-4-11(10)20(17,18)16-6-5-9(7-16)12-14-8-19-15-12/h1-4,8-9H,5-7H2
SMILES: C1CN(CC1C2=NOC=N2)S(=O)(=O)C3=CC=CC=C3Br
Molecular Formula: C12H12BrN3O3S
Molecular Weight: 358.21

3-(1-((2-Bromophenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole

CAS No.: 2034553-77-8

Cat. No.: VC6265976

Molecular Formula: C12H12BrN3O3S

Molecular Weight: 358.21

* For research use only. Not for human or veterinary use.

3-(1-((2-Bromophenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole - 2034553-77-8

Specification

CAS No. 2034553-77-8
Molecular Formula C12H12BrN3O3S
Molecular Weight 358.21
IUPAC Name 3-[1-(2-bromophenyl)sulfonylpyrrolidin-3-yl]-1,2,4-oxadiazole
Standard InChI InChI=1S/C12H12BrN3O3S/c13-10-3-1-2-4-11(10)20(17,18)16-6-5-9(7-16)12-14-8-19-15-12/h1-4,8-9H,5-7H2
Standard InChI Key XPOJKONVBJQEBN-UHFFFAOYSA-N
SMILES C1CN(CC1C2=NOC=N2)S(=O)(=O)C3=CC=CC=C3Br

Introduction

Chemical Architecture and Physicochemical Properties

Molecular Structure and Stereochemical Features

The compound features a 1,2,4-oxadiazole core substituted at the 3-position with a pyrrolidin-3-yl group, which is further functionalized with a 2-bromophenylsulfonyl moiety. The sulfonyl group (-SO₂-) bridges the pyrrolidine nitrogen and the brominated aromatic ring, creating a planar configuration that enhances molecular rigidity. X-ray crystallographic data for analogous structures reveal bond lengths of 1.32 Å for the oxadiazole N-O bond and 1.45 Å for the sulfonyl S-O bonds, suggesting significant resonance stabilization .

The stereochemistry of the pyrrolidine ring introduces chirality at the 3-position, with potential for both (R) and (S) enantiomers. Computational modeling indicates the (S)-enantiomer exhibits superior binding affinity to biological targets due to favorable van der Waals interactions with hydrophobic protein pockets .

Physicochemical Profile

Key physicochemical parameters include:

PropertyValue
Molecular Weight358.21 g/mol
LogP (Octanol-Water)2.34 ± 0.15
Topological Surface Area112.7 Ų
Hydrogen Bond Donors0
Hydrogen Bond Acceptors6
Rotatable Bonds4

Synthetic Methodologies

Conventional Synthesis Pathways

The synthesis typically follows a three-step sequence:

  • Pyrrolidine Sulfonylation: Treatment of pyrrolidine with 2-bromobenzenesulfonyl chloride in dichloromethane yields 1-(2-bromophenylsulfonyl)pyrrolidine (85% yield) .

  • Oxadiazole Ring Formation: Condensation of the sulfonylated pyrrolidine-3-carboxylic acid hydrazide with appropriate acylating agents (e.g., trifluoroacetic anhydride) under reflux conditions generates the 1,2,4-oxadiazole core .

  • Final Functionalization: Microwave-assisted coupling reactions introduce substituents at the oxadiazole 5-position, achieving reaction times under 30 minutes with 70-90% efficiency .

Recent advances employ NaOH/DMSO superbase systems for one-pot synthesis at ambient temperatures, reducing side product formation from 18% to <5% compared to traditional methods .

Biological Activity and Mechanism of Action

Antimicrobial Activity

Against Gram-positive pathogens:

OrganismMIC (μg/mL)
Staphylococcus aureus8
Enterococcus faecalis16

The 2-bromophenyl group enhances membrane permeability, while the oxadiazole ring disrupts peptidoglycan crosslinking via PBP2a inhibition .

Pharmacokinetic Considerations

Preliminary ADMET predictions indicate:

  • High plasma protein binding (92%)

  • CYP3A4-mediated metabolism (t₁/₂ = 6.2 h)

  • Blood-brain barrier permeability (PS = 12.3 × 10⁻⁶ cm/s)

Notably, the sulfonyl group reduces hepatic clearance by 40% compared to methylsulfonyl analogs, suggesting improved bioavailability .

Future Research Directions

Priority areas include:

  • Enantiomeric Separation: Development of chiral stationary phases for HPLC resolution of (R) and (S) forms

  • Prodrug Design: Synthesis of phosphate esters to enhance aqueous solubility

  • Combination Therapy: Screening with checkpoint inhibitors (e.g., pembrolizumab) to exploit immunogenic cell death mechanisms

Ongoing structure-activity relationship (SAR) studies focus on replacing the bromine atom with fluorinated groups to modulate electronic effects without compromising target engagement .

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